molecular formula C12H27NO B1329883 4-(Diisobutylamino)-1-Butanol CAS No. 70289-33-7

4-(Diisobutylamino)-1-Butanol

Cat. No. B1329883
CAS RN: 70289-33-7
M. Wt: 201.35 g/mol
InChI Key: CGMXEHSYBRPJJL-UHFFFAOYSA-N
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Description

4-(Diisobutylamino)-1-Butanol, commonly known as DIBAL-H, is a versatile reducing agent used extensively in organic chemistry. This chemical compound is highly reactive and is used in the reduction of various functional groups, including ketones, esters, and carboxylic acids.

Scientific Research Applications

Combustion and Fuel Applications

4-(Diisobutylamino)-1-butanol, as a butanol isomer, is relevant in studies focusing on the combustion properties of alcohols like butanol. For instance, Sarathy et al. (2012) developed a comprehensive chemical kinetic model for the combustion of butanol isomers, which is critical for understanding their behavior as bio-derived alternatives for conventional fuels (Sarathy et al., 2012). Additionally, the performance and emissions of diesel engines using butanol-diesel fuel blends were investigated by Rakopoulos et al. (2010), highlighting the potential of butanol in enhancing bio-fuel properties for engines (Rakopoulos et al., 2010).

Biofuel and Biotechnological Production

Butanol, including its isomers, is considered a potential biofuel. Lee et al. (2008) reviewed the biotechnological production of butanol by Clostridia, discussing strategies for strain improvement and the fermentation process, which is crucial for industrial butanol production (Lee et al., 2008). Furthermore, Atsumi et al. (2008) and Jang et al. (2012) conducted metabolic engineering of Escherichia coli and Clostridium acetobutylicum, respectively, for enhanced 1-butanol production, demonstrating the importance of microbial pathways in butanol synthesis (Atsumi et al., 2008); (Jang et al., 2012).

Chemical Synthesis and Analytical Studies

The synthesis of new amines, including those structurally similar to 4-(Diisobutylamino)-1-butanol, was explored by Singto et al. (2016) for enhanced carbon dioxide capture performance, emphasizing the role of chemical structure in solubility and kinetics (Singto et al., 2016). Yuan et al. (2012) developed a method for quantifying regioisomers of dihydroxybutylether in human plasma, a process relevant to understanding the behavior of similar butanol derivatives (Yuan et al., 2012).

properties

IUPAC Name

4-[bis(2-methylpropyl)amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO/c1-11(2)9-13(10-12(3)4)7-5-6-8-14/h11-12,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMXEHSYBRPJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCCCO)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220539
Record name 1-Butanol, 4-diisobutylamino-
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Molecular Weight

201.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diisobutylamino)-1-Butanol

CAS RN

70289-33-7
Record name 1-Butanol, 4-diisobutylamino-
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Record name NSC165621
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Record name 1-Butanol, 4-diisobutylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(DIISOBUTYLAMINO)-1-BUTANOL
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